molecular formula C20H20N2O3 B12479342 6,7-dimethoxy-9-(pyridin-3-yl)-3,4,9,10-tetrahydroacridin-1(2H)-one

6,7-dimethoxy-9-(pyridin-3-yl)-3,4,9,10-tetrahydroacridin-1(2H)-one

Cat. No.: B12479342
M. Wt: 336.4 g/mol
InChI Key: QZZBXQXIAFGNRT-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-9-(pyridin-3-yl)-3,4,9,10-tetrahydro-2H-acridin-1-one is a complex organic compound that belongs to the acridine family Acridines are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-9-(pyridin-3-yl)-3,4,9,10-tetrahydro-2H-acridin-1-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the reaction of a pyridine derivative with a suitable acridine precursor. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing cost-effective processes. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-9-(pyridin-3-yl)-3,4,9,10-tetrahydro-2H-acridin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy or amino derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

6,7-Dimethoxy-9-(pyridin-3-yl)-3,4,9,10-tetrahydro-2H-acridin-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-9-(pyridin-3-yl)-3,4,9,10-tetrahydro-2H-acridin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or DNA, leading to various biological effects. For instance, its anticancer activity could be attributed to its ability to intercalate into DNA, disrupting replication and transcription processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Acridine: The parent compound of the acridine family, known for its broad range of biological activities.

    9-Aminoacridine: A derivative with notable antimicrobial and anticancer properties.

    Acriflavine: A compound used as an antiseptic and in cancer research.

Uniqueness

6,7-Dimethoxy-9-(pyridin-3-yl)-3,4,9,10-tetrahydro-2H-acridin-1-one stands out due to its unique structural features, such as the methoxy groups and pyridine ring. These modifications can enhance its biological activity, selectivity, and potential therapeutic applications compared to other acridine derivatives.

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

6,7-dimethoxy-9-pyridin-3-yl-3,4,9,10-tetrahydro-2H-acridin-1-one

InChI

InChI=1S/C20H20N2O3/c1-24-17-9-13-15(10-18(17)25-2)22-14-6-3-7-16(23)20(14)19(13)12-5-4-8-21-11-12/h4-5,8-11,19,22H,3,6-7H2,1-2H3

InChI Key

QZZBXQXIAFGNRT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(C3=C(N2)CCCC3=O)C4=CN=CC=C4)OC

Origin of Product

United States

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